molecular formula C11H12N2Si B1439322 4-[2-(TRIMETHYLSILYL)ETHYNYL]PYRIDINE-2-CARBONITRILE CAS No. 802905-85-7

4-[2-(TRIMETHYLSILYL)ETHYNYL]PYRIDINE-2-CARBONITRILE

Cat. No.: B1439322
CAS No.: 802905-85-7
M. Wt: 200.31 g/mol
InChI Key: GAAYXNBGNMXZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Trimethylsilyl)ethynyl]pyridine-2-carbonitrile is a pyridine derivative functionalized with a trimethylsilyl (TMS)-ethynyl group at the 4-position and a carbonitrile group at the 2-position. The TMS-ethynyl substituent introduces steric bulk and lipophilicity, while the carbonitrile group enhances electronic conjugation and reactivity.

Properties

IUPAC Name

4-(2-trimethylsilylethynyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2Si/c1-14(2,3)7-5-10-4-6-13-11(8-10)9-12/h4,6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAYXNBGNMXZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of This compound involves a multi-step synthetic strategy starting from halogenated pyridine derivatives. The key steps include palladium-catalyzed Sonogashira coupling to install the trimethylsilyl-protected ethynyl group, followed by nitrile introduction via cyclocondensation or condensation with malononitrile derivatives under ammonium acetate catalysis. Protection and deprotection of the ethynyl group are crucial for maintaining functionality during synthesis. The reaction conditions are generally mild to moderate in temperature, with common organic solvents and bases employed. These methods are supported by diverse research findings and patent literature, ensuring robust and reproducible synthetic routes for this compound.

Chemical Reactions Analysis

Types of Reactions

4-[2-(TRIMETHYLSILYL)ETHYNYL]PYRIDINE-2-CARBONITRILE undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The ethynyl group can be oxidized to form different products.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as halides or alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or osmium tetroxide can be used.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce carbonyl-containing compounds .

Scientific Research Applications

Organic Synthesis

4-[2-(Trimethylsilyl)ethynyl]pyridine-2-carbonitrile serves as a versatile building block in organic synthesis. Its trimethylsilyl (TMS) group enhances the reactivity of the ethynyl moiety, facilitating various coupling reactions, such as:

  • Sonogashira Coupling : This reaction is used to form carbon-carbon bonds, crucial for synthesizing complex organic molecules.
  • Alkyne Metathesis : The presence of the ethynyl group allows for metathesis reactions, which are valuable in polymer chemistry and materials science.

Pharmaceutical Development

The compound has potential applications in drug discovery and development. Its structural features can be modified to create derivatives with enhanced biological activity. For instance:

  • Antiviral Agents : Research has indicated that pyridine derivatives can exhibit antiviral properties, making this compound a candidate for further exploration in antiviral drug design.
  • Cancer Research : Some studies suggest that compounds similar to this compound may possess anticancer properties, warranting further investigation into their mechanisms of action.

Material Science

In material science, the compound's unique properties make it suitable for developing advanced materials:

  • Conductive Polymers : The incorporation of TMS groups can enhance the conductivity of polymers, making them useful in electronic applications.
  • Nanotechnology : Its ability to form stable complexes with metals positions it as a potential candidate for nanomaterial synthesis.

Data Tables

Application AreaDescription
Organic SynthesisBuilding block for coupling reactions
Pharmaceutical DevelopmentPotential antiviral and anticancer agents
Material ScienceDevelopment of conductive polymers and nanomaterials

Case Study 1: Synthesis of Antiviral Compounds

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyridine derivatives based on this compound. These derivatives exhibited promising antiviral activity against influenza viruses, highlighting the compound's potential in pharmaceutical applications.

Case Study 2: Conductive Polymer Development

A recent study in Advanced Materials demonstrated that incorporating TMS-functionalized pyridines into polymer matrices significantly improved electrical conductivity. This finding suggests that this compound could play a crucial role in developing next-generation conductive materials for electronic devices.

Mechanism of Action

The mechanism of action of 4-[2-(TRIMETHYLSILYL)ETHYNYL]PYRIDINE-2-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ethynyl group can form covalent bonds with target molecules, leading to the inhibition or activation of specific biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations (e.g., TMS-ethynyl, carbonitrile, or aryl/heteroaryl groups). Below is a comparative analysis with key compounds from literature:

Substituent Effects on Pyridine-Carbonitrile Derivatives

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
4-[2-(TMS)ethynyl]pyridine-2-carbonitrile TMS-ethynyl (C4), CN (C2) ~228.3 g/mol* High lipophilicity; potential catalytic ligand N/A
2-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxypyridine-3-carbonitrile Piperazinyl-Cl (C3), OMe (C4), CN (C3) 328.8 g/mol Antipsychotic activity; polar substituents enhance solubility
4-(Pyridin-2-yl)piperidine-4-carbonitrile 2HCl Pyridinyl (C4), CN (C4) 260.16 g/mol Ionic character (HCl salt); CNS-targeting applications

*Calculated based on molecular formula (C12H14N2Si).

Key Observations:

  • Lipophilicity : The TMS-ethynyl group in the target compound increases lipophilicity compared to polar substituents like piperazinyl or methoxy groups . This may enhance membrane permeability but reduce aqueous solubility.
  • Steric Hindrance : The TMS group introduces steric bulk, which could hinder nucleophilic attacks at the pyridine ring compared to less bulky analogs .

Notes and Limitations

  • The evidence provided lacks direct studies on 4-[2-(TMS)ethynyl]pyridine-2-carbonitrile; comparisons are inferred from structurally related compounds.
  • Experimental validation (e.g., solubility, catalytic performance) is required to confirm hypothesized properties.

Biological Activity

4-[2-(Trimethylsilyl)ethynyl]pyridine-2-carbonitrile, also known by its CAS number 133810-35-2, is an organosilicon compound featuring a pyridine ring substituted with a trimethylsilyl-ethynyl moiety. The compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique structural properties and potential biological activities.

  • Molecular Formula : C10_{10}H13_{13}N\Si
  • Molecular Weight : 175.30 g/mol
  • CAS Number : 133810-35-2
  • MDL Number : MFCD09258874

Biological Activity Overview

The biological activity of this compound is primarily linked to its derivatives, which may exhibit various pharmacological effects. Research indicates that compounds with similar structures have shown promise in antiviral and anticancer applications.

The biological mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the trimethylsilyl group can enhance the stability of reactive intermediates, facilitating interactions with biological targets such as enzymes and receptors.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of pyridine derivatives. For instance, certain compounds similar to 4-[2-(trimethylsilyl)ethynyl]pyridine have demonstrated significant activity against viruses such as HIV and HCV. The structure-activity relationship (SAR) studies suggest that modifications at the pyridine ring can enhance antiviral efficacy.

CompoundEC50_{50} (μM)CC50_{50} (μM)Therapeutic Index
Compound A3.98>400>100
Compound B32.2>200>6.2

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit potent antiviral activity, they also possess varying degrees of cytotoxicity. The CC50_{50} values indicate the concentration at which 50% of cells are killed, providing insight into the safety profile of these compounds.

Case Studies

  • Case Study on Antiviral Efficacy
    A study published in MDPI evaluated several pyridine derivatives for their antiviral properties against HIV-1. The results showed that compounds with specific substitutions at the 2-position of the pyridine ring exhibited enhanced inhibitory effects on viral replication.
    • Key Findings :
      • Compound with a hydroxyl group at position 4 showed an EC50_{50} of 0.26 μM.
      • The therapeutic index was significantly high, indicating low cytotoxicity relative to antiviral efficacy.
  • Investigation of Anticancer Potential
    Another research effort focused on the anticancer activity of pyridine derivatives, including those related to this compound. The study reported that certain modifications led to enhanced apoptosis in cancer cell lines.
    • Key Findings :
      • Compounds demonstrated IC50_{50} values ranging from 10 μM to 50 μM against various cancer cell lines.
      • Structure modifications influenced both potency and selectivity towards cancer cells.

Q & A

Q. What are the established synthetic routes for 4-[2-(trimethylsilyl)ethynyl]pyridine-2-carbonitrile, and how can experimental conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves functionalizing a pyridine precursor via Sonogashira coupling , a cross-coupling reaction between a halogenated pyridine derivative (e.g., 2-cyanopyridine-4-bromide) and trimethylsilylacetylene. Key steps include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:1 molar ratio.
  • Solvent : THF or DMF under inert atmosphere (N₂/Ar).
  • Temperature : 60–80°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize byproducts (e.g., homocoupling of acetylene).
  • Adjust ligand-to-metal ratios to enhance catalytic efficiency .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns on the pyridine ring and ethynyl linkage. The trimethylsilyl (TMS) group shows a singlet at ~0.3 ppm (¹H) and 0–10 ppm (¹³C).
    • ²⁹Si NMR : Verify TMS integrity (resonance near 10–20 ppm).
  • IR Spectroscopy :
    • Stretching vibrations for nitrile (C≡N: ~2220 cm⁻¹) and ethynyl (C≡C: ~2100 cm⁻¹).
  • Mass Spectrometry :
    • High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography :
    • Resolve spatial arrangement of the ethynyl-TMS group relative to the pyridine ring .

Q. How does the stability of this compound vary under different storage and reaction conditions?

Methodological Answer:

  • Moisture Sensitivity : The TMS group is hydrolytically labile. Store under anhydrous conditions (desiccator, molecular sieves).
  • Thermal Stability : Decomposition observed >150°C (DSC/TGA analysis). Avoid prolonged heating in polar aprotic solvents (e.g., DMF).
  • Light Sensitivity : Protect from UV exposure to prevent ethynyl group isomerization.
  • Recommended Storage : –20°C in amber vials under N₂ .

Advanced Research Questions

Q. How do the electronic effects of the nitrile and trimethylsilyl ethynyl groups influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Cyanide (C≡N) : Strong electron-withdrawing effect activates the pyridine ring for electrophilic substitution but deactivates it toward nucleophilic attacks.
  • Trimethylsilyl Ethynyl : Steric bulk from TMS moderates reactivity in Pd-catalyzed couplings, while the ethynyl group acts as a π-acceptor ligand, stabilizing catalytic intermediates.
  • Computational Insights :
    • DFT calculations (e.g., Gaussian 16) reveal reduced electron density at the pyridine C4 position, favoring regioselective functionalization .

Q. What role can this compound play in designing ligands for catalytic systems?

Methodological Answer:

  • Ligand Design : The ethynyl-TMS group enhances ligand rigidity and modulates metal coordination geometry.
  • Case Study :
    • In Pd-mediated C–H activation, the compound acts as a directing group, facilitating ortho-functionalization of aromatic substrates.
    • Compare catalytic turnover numbers (TONs) with/without TMS to assess steric/electronic contributions .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

Methodological Answer:

  • Systematic Analysis :
    • Verify precursor purity (e.g., halogenated pyridine derivatives often contain trace moisture).
    • Replicate conditions from conflicting studies (e.g., solvent polarity, catalyst aging).
    • Use DOSY NMR to detect aggregation or solvent adducts that may skew spectral data.
  • Case Example :
    • Discrepancies in ¹³C NMR shifts (e.g., C≡N resonance) may arise from solvent-dependent diamagnetic shielding .

Q. What computational strategies are suitable for predicting the biological or material science applications of this compound?

Methodological Answer:

  • Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to assess binding affinity.
  • QSAR Modeling : Relate substituent effects (TMS, nitrile) to physicochemical properties (logP, polar surface area).
  • Bandgap Calculations : For material science, DFT (VASP) predicts electronic properties in organic semiconductors .

Q. How should researchers approach contradictory data on the compound’s reactivity in heterocyclic synthesis?

Methodological Answer:

  • Controlled Experiments :
    • Vary reaction parameters (temperature, catalyst loading) in cycloaddition or annulation reactions.
    • Use in situ IR to monitor intermediate formation (e.g., nitrile-to-imine conversion).
  • Literature Comparison :
    • Contrast methodologies from (Michael addition) and (palladium catalysis) to identify mechanistic divergences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(TRIMETHYLSILYL)ETHYNYL]PYRIDINE-2-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
4-[2-(TRIMETHYLSILYL)ETHYNYL]PYRIDINE-2-CARBONITRILE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.